(+)-Epoxysuberosin
Overview
Description
Scientific Research Applications
Discovery and Synthesis
- New Compound Identification : This compound was identified as a part of a study on new compounds isolated from endophytic fungus of Cephalotaxus hainanensis. It's one of the three new compounds, indicating its potential for unique biological activities and chemical properties (Lu et al., 2009).
Chemical Synthesis and Reactions
- Synthesis Methodology : The compound is mentioned as an important intermediate in the synthesis of non-steroidal anti-inflammatory agents. It's part of broader chemical synthesis procedures indicating its utility in pharmaceutical manufacturing (Xu & He, 2010).
Biological and Pharmaceutical Research
- Cytotoxicity and Antiproliferative Activity : In a study investigating the binding and activity at sigma(1) receptors, derivatives of this compound demonstrated antiproliferative activity in rat C6 glioma cells. This suggests its relevance in tumor research and potential therapeutic applications (Berardi et al., 2005).
Structural and Crystallographic Analysis
- Crystal Structure Characterization : The absolute configuration of a coumarin derivative, closely related to the compound , was determined, providing insights into its structural aspects and potentially guiding further chemical and pharmaceutical applications (Fun et al., 2011).
Antimicrobial and Antifungal Properties
- Antimicrobial Activity : Polyketides, similar in structure to the compound, isolated from the culture of endolichenic fungus showed significant antimicrobial and radical scavenging activities. This indicates the potential utility of this compound in developing antimicrobial treatments (Wang et al., 2012).
Potential Applications in Material Science
- Material Synthesis : A related compound was synthesized and characterized, showcasing the potential use of such compounds in material science, especially in forming specific molecular structures (Mao et al., 2015).
Properties
IUPAC Name |
6-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-15(2)13(19-15)7-10-6-9-4-5-14(16)18-12(9)8-11(10)17-3/h4-6,8,13H,7H2,1-3H3/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRVCRZHZQXYDH-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](O1)CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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